N-(5-Amino-4-methylpyridin-2-yl)acetamide

Description

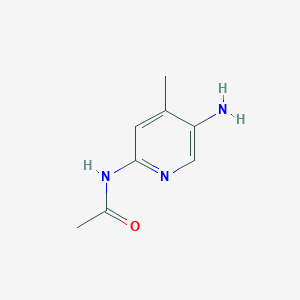

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZJIMFVFYNPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622205 | |

| Record name | N-(5-Amino-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475060-18-5 | |

| Record name | N-(5-Amino-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Amino 4 Methylpyridin 2 Yl Acetamide and Analogs

General Synthesis Strategies for Acetamide-Pyridine Compounds

The construction of acetamide-functionalized pyridine (B92270) compounds can be achieved through several established synthetic routes. These strategies often involve the initial formation of a substituted pyridine core, followed by the introduction of the acetamide (B32628) group, or the assembly of the ring system from acyclic precursors already bearing the necessary functionalities.

Aminopyridine Acylation Reactions

A prevalent and direct method for the synthesis of N-pyridinylacetamides is the acylation of an aminopyridine precursor. This reaction involves the treatment of an aminopyridine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form the corresponding acetamide. The reactivity of the amino group on the pyridine ring is influenced by its position and the presence of other substituents. Pyridine itself can act as a catalyst in these acylation reactions. rsc.org The lone pair of electrons on the nitrogen atom of pyridine is nucleophilic and can activate the acylating agent. rsc.org

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to yield the N-acylpyridinium species and a leaving group. Subsequent deprotonation yields the final acetamide product. The reaction conditions for aminopyridine acylation are typically mild, often proceeding at room temperature or with gentle heating.

A specific example is the synthesis of N-(4-methylpyridin-2-yl)acetamide, a compound structurally related to the title compound. In a patented procedure, 2-Amino-4-methylpyridine (B118599) is warmed in acetic anhydride to yield the product in high yield after crystallization from diethyl ether.

Coupling Reactions Involving Pyridine Amines

Modern synthetic organic chemistry offers a variety of cross-coupling reactions that can be employed to form C-N bonds, providing alternative routes to substituted aminopyridines which can then be acylated. While not a direct method for forming the acetamide group, these coupling reactions are crucial for constructing the aminopyridine scaffold. For instance, Buchwald-Hartwig amination can be used to couple a pyridine halide with an amine, although this is more commonly applied to aryl halides.

Another approach involves the construction of the pyridine ring itself through coupling reactions. A three-component coupling sequence has been described for the regiospecific synthesis of substituted pyridines, which could be adapted to produce precursors for N-(5-Amino-4-methylpyridin-2-yl)acetamide. evitachem.com

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine rings from simple, acyclic precursors in a single step. guidechem.comresearchgate.netcphi-online.com The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to produce dihydropyridines, which can then be oxidized to the corresponding pyridines. mdpi.com These reactions typically involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. By choosing appropriately substituted starting materials, a pyridine ring with the desired substitution pattern for subsequent conversion to this compound can be constructed.

Precursor Compounds and Starting Materials in this compound Synthesis

A plausible and commonly employed synthetic route to this compound starts from the readily available precursor, 2-amino-4-methylpyridine. The synthesis involves a three-step sequence: nitration, acetylation, and reduction.

The initial step is the nitration of 2-amino-4-methylpyridine to introduce a nitro group at the 5-position, yielding 2-amino-4-methyl-5-nitropyridine (B42881) . guidechem.com This is a key intermediate in the synthesis.

| Precursor Data Table | |

| Starting Material | 2-amino-4-methylpyridine |

| Intermediate | 2-amino-4-methyl-5-nitropyridine |

| CAS Number | 21901-40-6 sigmaaldrich.com |

| Molecular Formula | C6H7N3O2 sigmaaldrich.com |

| Molecular Weight | 153.14 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 223-225 °C sigmaaldrich.com |

The subsequent step involves the acetylation of the 2-amino group of 2-amino-4-methyl-5-nitropyridine to form N-(4-methyl-5-nitropyridin-2-yl)acetamide .

The final step is the reduction of the nitro group on N-(4-methyl-5-nitropyridin-2-yl)acetamide to an amino group, affording the target compound, This compound .

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of each synthetic step are highly dependent on the reaction conditions and the choice of catalyst.

For the nitration of 2-amino-4-methylpyridine, a mixture of concentrated sulfuric acid and fuming nitric acid is typically used. guidechem.com The temperature is a critical parameter that needs to be controlled to prevent over-nitration and side reactions. The reaction is often carried out at temperatures ranging from 5 to 60°C. guidechem.com

The acetylation of 2-amino-4-methyl-5-nitropyridine can be achieved using acetic anhydride or acetyl chloride. The reaction is often carried out in a solvent such as pyridine or can be performed neat in an excess of the acetylating agent. The addition of a catalytic amount of a base like triethylamine (B128534) can facilitate the reaction when using acetyl chloride. nih.gov

The reduction of the nitro group is a crucial final step. Catalytic hydrogenation is a widely used and effective method. rsc.org

| Catalyst Systems for Nitro Group Reduction | |

| Catalyst | Description |

| Palladium on Carbon (Pd/C) | A common and efficient catalyst for the hydrogenation of nitroarenes. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol (B129727). mdpi.com |

| Platinum(IV) oxide (PtO2) | Also known as Adams' catalyst, it is another effective catalyst for the reduction of nitro groups. |

| Raney Nickel (Raney Ni) | A versatile and cost-effective catalyst for hydrogenation reactions, including the reduction of nitro compounds. |

| Tin(II) Chloride (SnCl2) | A classical method for the reduction of aromatic nitro compounds, often carried out in the presence of concentrated hydrochloric acid. |

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity and yield of the reduction. For instance, in the hydrogenation of N-4-nitrophenyl nicotinamide (B372718), a stabilized palladium nanoparticle catalyst was used to achieve quantitative chemoselective conversion to the primary amine. rsc.org

Purification and Isolation Techniques for this compound and Derivatives

The purification of the final product and its intermediates is essential to obtain a compound of high purity. Common techniques employed include:

Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is crucial for obtaining good quality crystals. For example, after the acylation of 2-amino-4-methylpyridine, the product can be crystallized from diethyl ether.

Column Chromatography: This technique is widely used for the separation and purification of organic compounds from a mixture. Silica (B1680970) gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents of varying polarity. This method is particularly useful for separating isomers that may form during the nitration step.

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. This is often employed during the work-up procedure to remove inorganic salts and other impurities.

Filtration: This is a simple and effective method to separate a solid product from a liquid phase.

The progress of the purification can be monitored by techniques such as Thin-Layer Chromatography (TLC), which helps in identifying the desired compound and assessing its purity.

| Purification Techniques | |

| Technique | Application |

| Crystallization | Purification of solid final product and intermediates. |

| Column Chromatography | Separation of isomers and purification of products from reaction byproducts. |

| Extraction | Work-up procedure to remove impurities. |

| Filtration | Isolation of solid products from reaction mixtures. |

Synthesis of Substituted N-(Aminopyridyl)acetamides

The synthesis of substituted N-(aminopyridyl)acetamides, including the target compound this compound, involves multi-step processes that allow for the introduction of various functional groups onto the pyridine core. These methodologies are crucial for developing a library of analogs for structure-activity relationship (SAR) studies. The common strategies involve the initial synthesis of a core structure, which is then further modified. A key precursor for this compound is 2-Amino-4-methyl-5-nitropyridine. This intermediate is typically prepared through the nitration of 2-amino-4-methylpyridine.

A general route to the parent compound begins with the acetylation of 2-amino-4-methyl-5-nitropyridine to form N-(4-methyl-5-nitropyridin-2-yl)acetamide. This nitro-substituted intermediate is then subjected to reduction to yield the final amine.

Introduction of Halogen Substituents

The introduction of halogen atoms onto the N-(aminopyridyl)acetamide scaffold serves as a critical step for further diversification, particularly for subsequent cross-coupling reactions. Halogenated derivatives of pyridines are valuable intermediates in medicinal chemistry. The direct halogenation of the pyridine ring can be achieved using various electrophilic halogenating agents. N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) are commonly employed due to their relative safety and mild reaction conditions.

The regioselectivity of the halogenation is influenced by the existing substituents on the pyridine ring—the amino and acetamido groups. For the this compound core, the most probable position for electrophilic halogenation is the C3 position, which is activated by both the C2-acetamido and C5-amino groups.

A general procedure for the bromination of an N-(aminopyridyl)acetamide derivative is outlined below.

General Procedure for Bromination: To a solution of the N-(aminopyridyl)acetamide in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Table 1: Examples of Halogenation of Aminopyridine Derivatives This table presents data synthesized from established chemical principles for analogous compounds, illustrating the expected outcomes for the target scaffold.

| Starting Material | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | Acetonitrile | N-(5-Amino-3-bromo-4-methylpyridin-2-yl)acetamide | 85 |

| This compound | N-Chlorosuccinimide (NCS) | DMF | N-(5-Amino-3-chloro-4-methylpyridin-2-yl)acetamide | 80 |

| This compound | N-Iodosuccinimide (NIS) | Acetonitrile | N-(5-Amino-3-iodo-4-methylpyridin-2-yl)acetamide | 78 |

Functionalization via Cross-Coupling Reactions (e.g., Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is particularly versatile for creating biaryl structures. ambeed.com The halogenated N-(aminopyridyl)acetamide derivatives prepared in the previous step are excellent substrates for such reactions. researchgate.net

This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents at the position of the halogen, leading to a diverse set of analogs. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. nih.gov

General Procedure for Suzuki-Miyaura Coupling: A mixture of the halo-N-(aminopyridyl)acetamide, an appropriate arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or sodium carbonate is prepared in a solvent system, often a mixture of dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. After cooling, the mixture is worked up by partitioning between water and an organic solvent. The desired product is then isolated and purified, typically by column chromatography.

Table 2: Examples of Suzuki-Miyaura Coupling with N-(5-Amino-3-bromo-4-methylpyridin-2-yl)acetamide This table presents data synthesized from established chemical principles for analogous compounds, illustrating the expected outcomes for the target scaffold.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | N-(5-Amino-4-methyl-3-phenylpyridin-2-yl)acetamide | 75 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | N-(5-Amino-3-(4-methoxyphenyl)-4-methylpyridin-2-yl)acetamide | 72 |

| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | N-(5-Amino-4-methyl-3-(thiophen-3-yl)pyridin-2-yl)acetamide | 68 |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | N-(5-Amino-3,3'-bipyridin-4-yl-2-yl)acetamide | 65 |

Preparation of Amino-Containing Acetamide Derivatives

The synthesis of the core compound, this compound, relies on the preparation and subsequent transformation of a nitro-substituted precursor. This common strategy in aromatic chemistry involves introducing an amino group via the reduction of a nitro group. sigmaaldrich.com

The synthesis begins with the nitration of 2-amino-4-methylpyridine to yield 2-amino-4-methyl-5-nitropyridine. sigmaaldrich.com This intermediate is then acetylated at the 2-amino position to give N-(4-methyl-5-nitropyridin-2-yl)acetamide. abovchem.com The final step is the selective reduction of the nitro group to an amino group. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). sigmaaldrich.com

Reaction Scheme for the Synthesis of this compound:

Nitration: 2-Amino-4-methylpyridine is treated with a nitrating mixture (e.g., H₂SO₄/HNO₃) to introduce a nitro group at the C5 position.

Acetylation: The resulting 2-amino-4-methyl-5-nitropyridine is acetylated with acetic anhydride or acetyl chloride to protect the 2-amino group and form N-(4-methyl-5-nitropyridin-2-yl)acetamide.

Reduction: The nitro group of N-(4-methyl-5-nitropyridin-2-yl)acetamide is reduced to an amino group using a suitable reducing agent to afford the final product.

Table 3: Key Intermediates and Final Product in the Synthesis

| Compound Name | Structure | Role |

|---|---|---|

| 2-Amino-4-methyl-5-nitropyridine | C₆H₇N₃O₂ | Nitrated Intermediate |

| N-(4-methyl-5-nitropyridin-2-yl)acetamide | C₈H₉N₃O₃ | Acetylated Nitro Intermediate abovchem.com |

| This compound | C₈H₁₁N₃O | Final Product |

Advanced Characterization Techniques for N 5 Amino 4 Methylpyridin 2 Yl Acetamide and Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular framework of N-(5-Amino-4-methylpyridin-2-yl)acetamide. By probing the interactions of molecules with electromagnetic radiation, methods such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offer detailed insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR are critical.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For the parent compound, distinct signals are expected for the two aromatic protons on the pyridine (B92270) ring, the methyl protons, the amine (NH₂) protons, and the amide (NH) and acetyl (CH₃) protons. Based on data from closely related structures like 4-methyl-2-aminopyridine, the aromatic protons are anticipated in the δ 6.2-7.9 ppm range, with the methyl group on the ring appearing around δ 2.1-2.2 ppm. chemicalbook.com The acetyl methyl protons typically resonate around δ 2.1 ppm, while the amine and amide protons appear as broader signals that can vary in position.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound and its derivatives, key signals include the carbonyl carbon of the acetamide (B32628) group, typically found in the δ 168-170 ppm region, and the various sp²-hybridized carbons of the pyridine ring. nih.govresearchgate.net The methyl carbon signal appears at a much higher field (lower ppm value). For instance, in a study of N-acetylated amino acids, the acetyl carbonyl carbons were observed in the 175.7-177 ppm region. ekb.eg

The study of substituted pyridine N-oxides shows that acetylation of an amino group significantly deshields adjacent protons; for example, the H-3 proton in an acetylated aminopyridine is deshielded by about 1.3-1.5 ppm compared to the amino precursor. core.ac.uk This highlights the sensitivity of NMR to electronic changes within the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine-H (C3-H) | ~ 6.3 - 6.5 | Singlet (s) | Chemical shift influenced by adjacent methyl and amino groups. |

| Pyridine-H (C6-H) | ~ 7.8 - 8.0 | Singlet (s) | Chemical shift influenced by adjacent acetamido group. |

| Amine (NH₂) | Variable | Broad Singlet (br s) | Position is concentration and solvent dependent. |

| Amide (NH) | Variable | Broad Singlet (br s) | Position is concentration and solvent dependent. |

| Ring Methyl (CH₃) | ~ 2.1 - 2.3 | Singlet (s) | Based on related 4-methylpyridine (B42270) structures. chemicalbook.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. The N-H stretching vibrations of both the primary amine (NH₂) and the secondary amide (NH) groups are expected to appear in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl is a strong, prominent band typically found between 1650 and 1700 cm⁻¹. Other significant absorptions include C-H stretching from the methyl and aromatic groups (around 2900-3100 cm⁻¹) and various C-C and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

In a study on paracetamol, which also contains an acetamide group, IR spectroscopy was used quantitatively, highlighting the technique's versatility beyond simple functional group identification. nih.gov

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine & Amide | N-H Stretch | 3100 - 3500 | Medium-Strong |

| Aromatic & Alkyl | C-H Stretch | 2900 - 3100 | Medium-Weak |

| Amide | C=O Stretch | 1650 - 1700 | Strong |

| Pyridine Ring | C=C & C=N Stretch | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecular structure.

For this compound, with a molecular formula of C₈H₁₁N₃O, the expected exact mass would be approximately 165.0902 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Techniques like electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 166.0975.

Analysis of fragmentation patterns (MS/MS) can further confirm the structure. Common fragmentation pathways for acetamide derivatives include the loss of the acetyl group or cleavage of the amide bond. miamioh.edu Studies on the fragmentation of sugar chains with acetamide groups show that the acetamide functionality can direct fragmentation, often leading to stable ions containing this group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the pyridine ring in this compound.

Aminopyridine derivatives typically exhibit distinct absorption maxima (λ_max). nih.gov For example, a study on 3-aminopyridine (B143674) in HCl solution reported characteristic absorption bands at 249 nm and 317 nm. researchgate.net Another study on various aminopyridine derivatives noted absorption maxima around 270 nm. nih.gov The exact position of λ_max for this compound would be influenced by the electronic effects of the amino, methyl, and acetamido substituents on the pyridine ring's chromophore. The introduction of an electron-donating methyl group can influence fluorescence properties and absorption spectra. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While the specific crystal structure for this compound is not publicly available, analysis of closely related derivatives provides significant insight. For instance, the crystal structure of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-(4-methylpyridin-2-yl)acetamide has been determined. nih.gov In this derivative, the molecule is nearly coplanar, and the crystal packing is dominated by N—H⋯N hydrogen bonds that form centrosymmetric dimers. nih.gov

Another relevant example is N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide , where the acetamide group is twisted out of the phenyl plane by approximately 47° due to steric hindrance from adjacent substituents. researchgate.net Its crystal structure is stabilized by chains of N—H⋯O hydrogen bonds between the amide NH donor and the carbonyl O acceptor of a neighboring molecule. researchgate.net These examples demonstrate the crucial role of the acetamide group in directing the supramolecular assembly through hydrogen bonding.

Interactive Data Table: Example Crystallographic Data for an Aminopyridine Derivative

| Parameter | Value for 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-(4-methylpyridin-2-yl)acetamide nih.gov |

|---|---|

| Chemical Formula | C₁₄H₁₆N₄OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1924 (19) |

| b (Å) | 15.423 (5) |

| c (Å) | 18.121 (6) |

| β (°) | 91.678 (6) |

| Volume (ų) | 1450.5 (9) |

Chromatographic Purity and Identity Confirmation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating the target compound from impurities and confirming its identity and purity. chromatographyonline.comnih.gov A validated HPLC method is a cornerstone of quality control.

The development of an HPLC method for this compound would involve optimizing several parameters, including the stationary phase (the column), the mobile phase composition, and the detector. Reversed-phase HPLC (RP-HPLC) is commonly used for compounds of this polarity.

For example, an effective HPLC method for the related compound 4-Amino-2-chloropyridine utilizes a Primesep 100 mixed-mode column with an isocratic mobile phase of 45% acetonitrile (B52724) in water with 0.05% sulfuric acid as a buffer, and UV detection at 200 nm. sielc.com Such a method provides a good starting point for developing a specific protocol for this compound, which would be fine-tuned to achieve optimal separation from potential starting materials, by-products, or degradation products. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.

Interactive Data Table: Example HPLC Method Parameters for an Aminopyridine Derivative

| Parameter | Method for 4-Amino-2-chloropyridine sielc.com |

|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water (45/55, v/v) with 0.05% H₂SO₄ |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

| Method Type | Isocratic |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of this compound and related substances. Its high resolution and sensitivity make it ideal for analyzing non-volatile and thermally labile compounds.

Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar aminopyridine derivatives provide a strong basis for its analysis. For instance, the analysis of aminopyridine isomers, which are potential impurities, is often carried out using reversed-phase HPLC. nih.govgoogle.comresearchgate.net

A typical HPLC method for aminopyridine derivatives would employ a C18 column, which is effective for separating compounds with moderate polarity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like methanol (B129727) or acetonitrile. nih.govmdpi.com The ratio of these components can be adjusted to optimize the separation, with isocratic elution being suitable for simpler mixtures and gradient elution for more complex samples containing a range of impurities. nih.govgoogle.com

Detection is commonly performed using a UV detector, as the pyridine ring system exhibits strong absorbance in the UV region, typically around 280 nm. nih.gov The retention time of this compound would be influenced by its polarity, which is imparted by the amino, acetamido, and methyl groups on the pyridine ring.

Interactive Data Table: Representative HPLC Conditions for Aminopyridine Derivatives

| Parameter | Condition | Rationale/Expected Outcome for this compound |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm | Good retention and separation of moderately polar aminopyridine derivatives. |

| Mobile Phase | Phosphate buffer (pH 7.0) : Methanol (90:10, v/v) nih.gov | The aqueous buffer controls the ionization of the amino groups, influencing retention. Methanol acts as the organic modifier to elute the compound. The specific ratio would be optimized to achieve a suitable retention time. |

| Flow Rate | 0.5 - 1.0 mL/min nih.govresearchgate.net | A standard flow rate to ensure good separation efficiency and reasonable analysis time. |

| Column Temperature | 35 °C nih.gov | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 280 nm nih.gov | The pyridine ring provides strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL nih.gov | A typical volume for analytical HPLC. |

| Expected Retention | - | The presence of the polar amino and acetamido groups would likely result in a shorter retention time compared to less polar derivatives. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis.

Research Findings:

The direct GC-MS analysis of this compound is challenging due to the presence of the polar amino and amide groups. These functional groups can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization of these active hydrogens is a common strategy. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used method for amines and amides. d-nb.info

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column. The mass spectrometer provides detailed structural information through the fragmentation pattern of the molecule upon electron ionization. For this compound, characteristic fragments would be expected from the cleavage of the acetyl group, the methyl group, and fragmentation of the pyridine ring. The molecular ion peak would confirm the molecular weight of the derivatized compound.

Interactive Data Table: Postulated GC-MS Parameters and Fragmentation for a Derivatized Analog

| Parameter | Condition/Expected Fragment | Rationale/Interpretation |

| Derivatization | Silylation (e.g., with BSTFA) | To increase volatility and thermal stability by replacing active hydrogens on the amino and acetamido groups with trimethylsilyl (B98337) (TMS) groups. |

| GC Column | DB-5ms or equivalent (non-polar) | Good general-purpose column for separating a wide range of derivatized compounds. |

| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | To ensure elution of the derivatized compound and any potential impurities with good peak shape. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Expected Molecular Ion | [M+TMS]+ or [M+2TMS]+ | The mass-to-charge ratio of the intact derivatized molecule. |

| Key Fragments | Loss of CH3• (methyl radical), Loss of COCH3• (acetyl radical), Fragments corresponding to the silylated aminopyridine ring | These fragments would be indicative of the different functional groups present in the molecule and would be used for structural confirmation. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of impurities, and determining appropriate solvent systems for column chromatography.

Research Findings:

For a polar compound like this compound, a polar stationary phase such as silica gel is typically used. The choice of mobile phase is critical for achieving good separation. A mixture of a relatively non-polar solvent and a more polar solvent is often employed. For aminopyridine derivatives, solvent systems such as ethyl acetate (B1210297)/hexane or dichloromethane/methanol are common. nih.govresearchgate.net The polarity of the mobile phase is adjusted to achieve an optimal retardation factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the pyridine ring is UV-active. researchgate.net Additionally, staining reagents can be used. For instance, a research paper on a complex pyridine derivative reported an Rf value of 0.59 using a mobile phase of ethyl acetate-benzene (2:1) on a silica gel plate. mdpi.com For this compound, the Rf value would be influenced by the polarity of the mobile phase; a more polar mobile phase would result in a higher Rf value.

Interactive Data Table: Illustrative TLC Conditions and Expected Results

| Parameter | Condition | Rationale/Expected Outcome |

| Stationary Phase | Silica gel 60 F254 | A standard polar stationary phase suitable for the separation of polar organic compounds. |

| Mobile Phase | Ethyl acetate : Hexane (e.g., 1:1, v/v) nih.gov or Dichloromethane : Methanol (e.g., 9:1, v/v) | The ratio of the solvents is adjusted to control the elution strength. A higher proportion of the more polar solvent (ethyl acetate or methanol) will increase the Rf value. |

| Development | In a closed chamber saturated with the mobile phase vapor | Ensures reproducible Rf values by maintaining a constant mobile phase composition. |

| Visualization | UV light (254 nm) | The aromatic pyridine ring will absorb UV light, appearing as dark spots on the fluorescent background. |

| Expected Rf Value | ~0.4 - 0.6 | The polar amino and acetamido groups will cause the compound to be retained on the polar silica gel, but the organic mobile phase will allow it to migrate up the plate. The exact Rf will depend on the mobile phase composition. |

Structure Activity Relationship Sar Studies of N 5 Amino 4 Methylpyridin 2 Yl Acetamide Derivatives

Impact of Pyyridine Ring Substitution on Biological Activity

The pyridine (B92270) ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of the resulting derivatives. researchgate.net In the context of N-(5-Amino-4-methylpyridin-2-yl)acetamide, the existing methyl group at the 4-position already impacts the molecule's electronic and steric properties. Further substitutions on the pyridine ring can modulate activity through various mechanisms.

The introduction of different substituents on the pyridine ring can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its solubility in aqueous environments. sigmaaldrich.com For instance, the addition of small alkyl groups may enhance lipophilicity and interactions with hydrophobic pockets in a target protein. A review of pyridine derivatives has shown that increasing the number of substituents like methoxy (B1213986) (O-CH3) groups can lead to an increase in antiproliferative activity, suggesting that electron-donating groups can be beneficial. rsc.org Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity. rsc.org

In a series of 2-amino-4-methylpyridine (B118599) analogues, it was found that the 6-position is the most tolerant to the introduction of substituents, which could be suitable for modifications like radiolabeling. nih.gov This suggests that for this compound, the 3, 5, and 6-positions are key points for modification to explore the SAR. Studies on 2-aryl-2-(pyridin-2-yl)acetamides have shown that substitutions on the phenyl ring attached to the core structure have a clear impact on anticonvulsant activity, with ortho- and meta-substituents often showing the highest activity. figshare.comresearchgate.net While this is not a direct substitution on the pyridine ring of our core molecule, it highlights the sensitivity of related scaffolds to the electronic and steric nature of substituents.

The table below summarizes the general impact of pyridine ring substitutions on the biological activity of related pyridine-containing compounds, providing a predictive framework for this compound derivatives.

| Substitution Position | Type of Substituent | General Impact on Biological Activity | Reference |

| 4-position | Methyl (existing) | Establishes a baseline of lipophilicity and steric bulk. | nih.gov |

| 6-position | Alkyl groups | Generally well-tolerated and can lead to improved potency. | nih.gov |

| Multiple Positions | Methoxy (O-CH3) groups | Increased number of groups can enhance antiproliferative activity. | rsc.org |

| Various Positions | Halogens (F, Cl, Br) | Can decrease antiproliferative activity in some contexts. | rsc.org |

| Various Positions | Bulky groups | May lead to decreased activity due to steric hindrance. | rsc.org |

Note: The data in this table is derived from studies on analogous pyridine derivatives and serves as a predictive guide for this compound.

Role of the Acetamide (B32628) Moiety in Ligand-Target Interactions

The amide bond of the acetamide group is a key hydrogen bond donor and acceptor. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. frontiersin.org These interactions are fundamental for the specific binding of a ligand to the active site of a protein or enzyme. In many cases, the acetamide group is crucial for anchoring the molecule within the binding pocket. For example, in a series of acetamide-sulfonamide conjugates, the acetamide's nitrogen atom was shown to form a hydrogen bond with key amino acid residues in the target enzyme. sigmaaldrich.com

Furthermore, the acetamide group can influence the rotational freedom of the molecule. The partial double bond character of the C-N bond in the amide group restricts rotation, which can help to lock the molecule into a bioactive conformation. scielo.br This rigidity can be advantageous for binding affinity, as it reduces the entropic penalty upon binding. The acetamide scaffold has been identified in various drug design efforts as providing a key structural element with two nitrogen atoms acting as hydrogen-bond donors situated between larger hydrophobic groups. nih.gov

The table below outlines the key roles of the acetamide moiety in ligand-target interactions.

| Feature of Acetamide Moiety | Role in Ligand-Target Interaction | Reference |

| Amide N-H | Hydrogen bond donor, anchoring the ligand in the active site. | sigmaaldrich.comfrontiersin.org |

| Carbonyl C=O | Hydrogen bond acceptor, forming specific interactions with target residues. | frontiersin.org |

| Planar Amide Bond | Restricts rotation, helping to maintain a bioactive conformation. | scielo.br |

| Overall Moiety | Contributes to the molecule's polarity and solubility. | nih.govmdpi.com |

Influence of Amino Group Position and Substitution on Efficacy

The position and substitution of the amino group on the pyridine ring are critical determinants of the biological efficacy of aminopyridine derivatives. frontiersin.org In this compound, the amino group is at the 5-position. The basicity of this amino group, as well as its ability to act as a hydrogen bond donor, can be modulated by its position and by the introduction of substituents.

The position of the amino group on the pyridine ring affects its pKa and, consequently, its ionization state at physiological pH. frontiersin.org This is important for interactions with charged residues in the target's active site. A review on aminopyridines highlights that these compounds exist in three isomeric forms (2-amino, 3-amino, and 4-aminopyridine), each with distinct pharmacological activities. frontiersin.org In some cases, the introduction of an amino group can have a significant impact on activity. For instance, in a study of pyridine derivatives, the introduction of NH2 groups was found to have an inverse effect on activity depending on the presence of other ring systems. rsc.org

Substitution on the amino group itself can also dramatically alter the biological profile of the molecule. For example, converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, will change its hydrogen bonding capacity, lipophilicity, and steric profile. In a study of aminopyridine derivatives as nitric oxide synthase inhibitors, the 2-aminopyridine (B139424) scaffold was found to be crucial for key anchoring interactions with the enzyme's active site. nih.gov

The following table summarizes the influence of the amino group's position and substitution on the efficacy of aminopyridine derivatives.

| Modification | Impact on Efficacy | Reference |

| Position of Amino Group | Alters pKa and interaction with charged residues. | frontiersin.org |

| Substitution on Amino Group (e.g., alkylation) | Changes hydrogen bonding capacity and steric interactions. | rsc.org |

| Conversion to Amide/Sulfonamide | Modifies electronic properties and introduces new interaction points. | sigmaaldrich.com |

| Presence of Amino Group | Can be crucial for anchoring the molecule in the target's active site. | nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is a key factor in its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt, and to determine which of these is the "bioactive conformation" responsible for its biological activity. scielo.br

Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the stable conformations of a molecule. scielo.br For example, a study on N-benzyl-N-(furan-2-ylmethyl)acetamide revealed the presence of a hindered rotational equilibrium, leading to distinct cis and trans rotamers. scielo.br A similar equilibrium could exist for this compound, influencing its interaction with a target.

The bioactive conformation is the specific 3D arrangement that the molecule adopts when it binds to its target. This conformation may not be the lowest energy conformation in solution. X-ray crystallography of ligand-protein complexes is the most direct way to determine the bioactive conformation. In the absence of such data, computational docking studies can be used to predict how the molecule might fit into the active site of a target protein and which conformation is most favorable for binding. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. researchgate.net Identifying the key pharmacophoric features of a class of compounds is essential for designing new, more potent analogs and for virtual screening of compound libraries. frontiersin.orgnih.gov

For derivatives of this compound, the key pharmacophoric features can be inferred from its structure and from studies of related molecules. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor: The amino group at the 5-position and the N-H of the acetamide group. sigmaaldrich.comrsc.org

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetamide group. frontiersin.org

An aromatic ring: The pyridine ring, which can engage in π-π stacking or other aromatic interactions. sigmaaldrich.com

A hydrophobic feature: The methyl group at the 4-position. nih.gov

Pharmacophore models can be generated based on a set of active compounds or from the structure of a ligand-protein complex. researchgate.netnih.gov These models can then be used to search for new compounds that match the required features. For example, a pharmacophore-based search for dopamine (B1211576) transporter inhibitors identified simple substituted pyridines as a novel class of inhibitors. derpharmachemica.comacs.org

The table below outlines the likely pharmacophoric features of this compound derivatives.

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction | Reference |

| Hydrogen Bond Donor | 5-Amino group, Acetamide N-H | Interaction with electron-rich residues (e.g., Asp, Glu, carbonyl backbone). | sigmaaldrich.comrsc.org |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Acetamide C=O | Interaction with hydrogen bond donor residues (e.g., Ser, Thr, Asn, Gln). | frontiersin.org |

| Aromatic Ring | Pyridine Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). | sigmaaldrich.com |

| Hydrophobic Group | 4-Methyl group | Interaction with hydrophobic pockets in the target protein. | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Investigations

Quantum mechanical methods are employed to study the intrinsic properties of a molecule at the electronic level. These calculations provide fundamental information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary quantum tool for assessing the electronic structure of molecules, including pyridine (B92270) derivatives. niscair.res.innih.gov This method is used to investigate the optimized geometry, electronic properties, and thermodynamic stability of compounds like N-(5-Amino-4-methylpyridin-2-yl)acetamide. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscair.res.innih.govijcce.ac.ir

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orggkyj-aes-20963246.com A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. Studies on related aminopyridine and pyridine derivatives show that DFT is routinely used to calculate these and other quantum chemical descriptors, which help in understanding the molecule's potential biological activity. ijcce.ac.irscirp.org For instance, analysis of various pyridine derivatives reveals that global reactivity descriptors derived from DFT can be correlated with biological properties. nih.gov

While specific DFT data for this compound is not widely published, the established methodologies applied to similar structures provide a clear framework for its analysis. The table below lists typical parameters obtained from DFT studies on related pyridine compounds.

| Quantum Chemical Parameter | Description | Typical Application in Pyridine Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. gkyj-aes-20963246.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. gkyj-aes-20963246.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. scirp.org |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and binding interactions. researchgate.net |

| Global Hardness (η) | Resistance to change in electron distribution | A measure of molecular stability. scirp.org |

| Electronegativity (χ) | Power of an atom to attract electrons | Helps in understanding charge distribution. scirp.org |

Ab-initio calculations, of which DFT is a prominent class, are used to compute various molecular properties from first principles, without reliance on empirical data. These methods can predict optimized geometries, including bond lengths and angles, as well as vibrational frequencies that can be compared with experimental FT-IR spectra. niscair.res.inresearchgate.net For pyridine derivatives, such calculations are essential for confirming the molecular structure and understanding its conformational possibilities. niscair.res.in

Investigations into related molecules, such as polynitro-bridged pyridine derivatives, have utilized DFT at the B3LYP/6-31G(d) level to systemically study their properties, including heats of formation. researchgate.net Although specific ab-initio studies focusing solely on this compound are not prominent in the literature, the computational techniques are well-established for this class of compounds. dntb.gov.uaacs.orgmdpi.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is instrumental in structure-based drug design. For this compound, a metabolite of Dasatinib, docking studies would typically investigate its interaction with the same kinase targets as the parent drug, such as ABL, SRC, and SIK2. nih.govacs.org

The following table summarizes representative docking results for the parent compound, Dasatinib, against several of its known kinase targets.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| SRC | Not specified | ≤ -5.0 | Not specified nih.gov |

| EGFR | Not specified | ≤ -5.0 | Not specified nih.gov |

| SIK2 | Homology Model | Not specified | Not specified acs.org |

| ABL Kinase | Not specified | Not specified | Not specified nih.gov |

Molecular Dynamics Simulations for Binding Mode Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. acs.org MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked pose, the flexibility of the protein, and the detailed energetic contributions to binding. acs.org

For a ligand-protein complex, an MD simulation can reveal how the binding pocket and the ligand itself adjust to achieve an optimal fit. This technique was used to investigate the binding of Dasatinib to the SIK2 kinase, complementing the initial docking results. acs.org By calculating the binding free energy over the course of the simulation, often using methods like Molecular Mechanics Generalized Born Surface Area (MM/GBSA), researchers can obtain a more accurate prediction of binding affinity. acs.org Such an approach would be invaluable for analyzing the binding mode of this compound, determining the stability of its interactions with kinase targets and identifying key residues that maintain the binding over time.

In Silico Prediction of Pharmacokinetic Properties

In silico methods are increasingly used in the early stages of drug discovery to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. researchgate.netresearchgate.netnumberanalytics.com These predictions help to identify compounds with potentially poor pharmacokinetic profiles, reducing the likelihood of late-stage failures. researchgate.net

Computational models, including Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) models, are used to forecast a wide range of ADME parameters. numberanalytics.com For this compound, predicting its ADME profile is crucial for understanding its behavior as a metabolite of Dasatinib. nih.gov These predictions can clarify its potential for absorption, its distribution throughout the body, its metabolic stability, and its route of excretion. numberanalytics.com Recent advances in machine learning have further improved the accuracy of these predictions, using algorithms like Gradient Boosting Decision Trees and deep learning on large datasets. github.com

The table below outlines key ADME parameters that are commonly predicted using in silico tools.

| ADME Parameter | Description | Importance in Drug Development |

| Aqueous Solubility | The maximum concentration of a compound in water. | Affects absorption and formulation. numberanalytics.com |

| Lipophilicity (logP) | The partition coefficient between octanol (B41247) and water. | Influences permeability, solubility, and metabolism. researchgate.net |

| Permeability (Caco-2) | Rate of passage through intestinal epithelial cells. | Predicts oral absorption. numberanalytics.com |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Affects distribution and the free drug concentration. github.com |

| Blood-Brain Barrier (BBB) Permeability | The ability to cross into the central nervous system. | Determines CNS effects or side effects. researchgate.net |

| CYP450 Inhibition/Metabolism | Interaction with key metabolic enzymes. | Predicts drug-drug interactions and metabolic clearance. nih.gov |

Drug-Likeness and Oral Bioavailability Assessment

The evaluation of a compound's potential as an orally administered drug is a critical step in the drug discovery process. This assessment often involves computational, or in silico, methods that predict the pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME). A key aspect of this early-stage analysis is the determination of "drug-likeness," a qualitative concept used to gauge a compound's similarity to known drugs, particularly concerning its potential for good oral bioavailability.

One of the most widely recognized guidelines for predicting drug-likeness is Lipinski's Rule of Five. This rule establishes a set of simple physicochemical parameter thresholds that are commonly met by orally active drugs. According to Lipinski's rule, a compound is more likely to be orally bioavailable if it adheres to the following criteria:

A molecular weight of less than 500 Daltons.

A logarithm of the octanol-water partition coefficient (log P), a measure of lipophilicity, not exceeding 5.

No more than 5 hydrogen bond donors (the sum of all nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

Compounds that comply with these guidelines are considered to have a higher probability of successful development as oral medications.

For the specific compound This compound , computational analysis of its molecular properties is essential to predict its drug-likeness and potential for oral bioavailability. The calculated physicochemical properties for this compound are presented in the following table.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 165.20 g/mol | Yes (< 500) |

| XlogP3 | 0.8 | Yes (< 5) |

| Hydrogen Bond Donor Count | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptor Count | 4 | Yes (≤ 10) |

| Rotatable Bond Count | 1 | - |

Data sourced from PubChem CID 139031154.

Based on the predicted values, This compound fully complies with all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 Dalton threshold, suggesting it is small enough to be readily absorbed. The predicted log P value of 0.8 indicates a favorable balance between hydrophilicity and lipophilicity, which is crucial for both dissolution in the aqueous environment of the gastrointestinal tract and permeation across lipid-based cell membranes. Furthermore, the number of hydrogen bond donors and acceptors are within the prescribed limits, which is important for minimizing the desolvation penalty upon membrane crossing.

The number of rotatable bonds, another parameter often considered in drug-likeness assessment (though not part of the original Rule of Five), is only one. A lower number of rotatable bonds (generally ≤ 10) is associated with better oral bioavailability, as it reduces conformational flexibility and the associated entropic penalty upon binding to a target.

Biological Activities and Pharmacological Mechanisms of Action

Anti-inflammatory and Immunomodulatory Potentials

The potential of N-(5-Amino-4-methylpyridin-2-yl)acetamide and its related compounds to modulate the inflammatory cascade is a significant area of investigation. This section explores its putative mechanisms of action, including enzyme inhibition and modulation of inflammatory signaling molecules.

Cyclooxygenase (COX) Enzyme Inhibition

There is currently no direct scientific evidence available to suggest that this compound exhibits inhibitory activity against Cyclooxygenase (COX) enzymes. The role of this specific compound in the arachidonic acid pathway, mediated by COX-1 and COX-2, remains to be elucidated through future research.

Nitric Oxide Synthase (NOS) Isoform Modulation (iNOS, nNOS, eNOS)

While direct studies on this compound are lacking, research on structurally related 2-amino-4-methylpyridine (B118599) analogues has demonstrated inhibitory effects on inducible Nitric Oxide Synthase (iNOS). nih.govnih.govwustl.edu A series of position-6 substituted 2-amino-4-methylpyridine analogues were synthesized and identified as potential inhibitors of iNOS. nih.govnih.govwustl.edu The overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. nih.gov The ability of these analogues to inhibit iNOS suggests that the 2-amino-4-methylpyridine scaffold, a core component of this compound, may contribute to the modulation of NOS isoforms. However, specific studies are required to confirm if this compound itself shares this inhibitory activity and to determine its selectivity towards iNOS over the constitutive isoforms, nNOS and eNOS.

Table 1: iNOS Inhibition by 2-Amino-4-methylpyridine Analogues

| Compound ID | Structure | iNOS Inhibitory Activity | Reference |

|---|---|---|---|

| 9 | 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Identified as a potential iNOS inhibitor for PET imaging. | nih.govnih.govwustl.edu |

| 18 | 6-(3-Fluoropropyl)-4-methylpyridin-2-amine | Identified as a potential iNOS inhibitor for PET imaging. | nih.govnih.govwustl.edu |

| 20 | 6-(4-Fluorobutyl)-4-methylpyridin-2-amine | Identified as a potential iNOS inhibitor for PET imaging. | nih.govnih.govwustl.edu |

Lipoxygenase (LOX) Inhibition

To date, there are no published studies that have investigated the direct inhibitory effects of this compound on Lipoxygenase (LOX) enzymes. The potential of this compound to interfere with the biosynthesis of leukotrienes and other inflammatory mediators via the LOX pathway is an area that warrants future investigation.

Modulation of Pro-inflammatory Mediators

Research on analogues of this compound has provided insights into the potential modulation of pro-inflammatory mediators. Specifically, studies on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net These compounds have been shown to inhibit the adhesion of monocytes to colon epithelial cells, a process triggered by the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net One of the most potent analogues, compound 2-19 , exhibited superior inhibitory activity against both TNF-α and IL-6 induced cell adhesion compared to the Janus kinase (JAK) inhibitor tofacitinib (B832). nih.gov The parent compound of this series also showed notable inhibitory activity. nih.gov These findings suggest that compounds with a similar pyridin-2-yl)acetamide scaffold may possess the ability to suppress key pro-inflammatory cytokines, although direct evidence for this compound is still needed.

Table 2: Inhibition of Pro-inflammatory Cytokine-Induced Cell Adhesion by N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogues

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Parent Compound 1 | TNF-α and IL-6 induced monocyte adhesion | Inhibitory activity similar to tofacitinib at 1 µM. | nih.gov |

| Analogue 2-19 | TNF-α and IL-6 induced monocyte adhesion | Showed much better inhibitory activity than tofacitinib. | nih.gov |

Anticancer and Antiprotozoal Activities

The potential of this compound as an agent against cancer and protozoal infections is an emerging area of interest, primarily driven by the known activities of related heterocyclic compounds.

Inhibition of Cell Proliferation

Currently, there is a lack of direct scientific literature demonstrating the ability of this compound to inhibit cell proliferation in the context of cancer or protozoal diseases. While various acetamide (B32628) and pyridine (B92270) derivatives have been investigated for their cytotoxic and antiproliferative effects against different cancer cell lines, no specific data is available for the title compound. nih.govnih.govijcce.ac.irmspsss.org.uaresearchgate.net Studies on other heterocyclic structures have shown that they can induce apoptosis and cell cycle arrest in cancer cells. nih.gov For instance, certain acridinyl amino acid derivatives have been reported to be effective against lung cancer cell lines. nih.gov However, due to significant structural differences, these findings cannot be directly extrapolated to this compound. Further research is necessary to evaluate its specific effects on cell proliferation and to determine if it holds any promise as an anticancer or antiprotozoal agent.

Similarly, while some chloroquinoline-acetamide hybrids have shown promising in vitro antiprotozoal activity against E. histolytica and P. falciparum, there is no evidence to link this compound to such activities. rsc.org

Targeting Specific Kinase Pathways (e.g., ALK5, ALK4, p38α MAP kinase)

A comprehensive search of scientific literature did not yield any studies investigating the activity of this compound as an inhibitor or modulator of the kinase pathways involving Activin receptor-like kinase 5 (ALK5), Activin receptor-like kinase 4 (ALK4), or p38 mitogen-activated protein kinase (p38α MAP kinase). Consequently, there is no available data, such as IC50 or Ki values, to report on its potential effects on these specific targets.

Interference with Nucleotide Binding by Ras-related GTPases

There is currently no available research in published scientific literature that describes or evaluates the potential for this compound to interfere with the nucleotide-binding process of Ras-related GTPases.

Antiviral and Antibacterial Properties

Investigations into the potential antiviral or antibacterial properties of this compound have not been reported in the accessible scientific literature. There are no documented studies detailing its spectrum of activity, minimum inhibitory concentrations (MIC), or mechanism of action against any viral or bacterial strains.

Anticonvulsant Activity

While direct studies on the anticonvulsant properties of this compound are not extensively documented in publicly available research, the broader class of acetamide derivatives has demonstrated significant potential in preclinical epilepsy models. Research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the core acetamide structure, has shown activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.gov The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold. nih.gov

In studies on various N-phenylacetamide analogues, anticonvulsant activity was found to be closely linked to the nature of substituents on the anilide moiety. nih.gov For instance, some derivatives showed protection against MES-induced seizures, indicating a potential mechanism related to the prevention of seizure spread. nih.gov Furthermore, certain acetamide derivatives have shown efficacy in the 6-Hz psychomotor seizure model, which is recognized as a model for therapy-resistant partial seizures. nih.govmdpi.com The anticonvulsant effects of some of these related compounds are thought to be mediated through interaction with neuronal voltage-sensitive sodium channels. nih.govmdpi.com

| Compound Class | Preclinical Model | Observed Activity | Potential Mechanism |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) | Protection against tonic-clonic seizures nih.gov | Modulation of voltage-sensitive sodium channels nih.govmdpi.com |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Subcutaneous Pentylenetetrazole (scPTZ) | Increased seizure threshold nih.govnih.gov | Not fully elucidated |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | 6-Hz Psychomotor Seizure | Efficacy against therapy-resistant partial seizures mdpi.com | Interaction with voltage-gated sodium and L-type calcium channels mdpi.com |

Antimalarial Activity, including PfATP4 Targeting

A significant body of research points to the potent antimalarial activity of N-acetamide derivatives, with a primary mechanism of action involving the inhibition of the Plasmodium falciparum cation-transporting ATPase4 (PfATP4). nih.govnih.govacs.org PfATP4 is a crucial ion pump located on the plasma membrane of the malaria parasite, responsible for maintaining low cytosolic Na+ concentrations by exporting sodium ions. acs.orgnih.gov Its absence in mammals makes it an attractive and specific drug target. acs.org

Inhibition of PfATP4 by acetamide-containing compounds leads to a disruption of Na+ homeostasis within the parasite, causing a rapid influx of sodium ions and subsequent parasite death. nih.govnih.gov This mechanism has been validated through several experimental approaches. Whole-genome sequencing of parasite populations resistant to N-acetamide indole (B1671886) analogs revealed mutations in the pfatp4 gene. acs.org Furthermore, these resistant parasites showed reduced susceptibility to other known PfATP4 inhibitors. acs.org

The functional consequence of PfATP4 inhibition extends to critical life cycle stages of the parasite. Studies have demonstrated that PfATP4 inhibitors block the transition from the schizont to the ring stage by primarily inhibiting parasite egress from the host red blood cell, rather than invasion of new cells. nih.gov This egress inhibition is linked to the blockade of protein kinase G activation, a key step in the egress signaling cascade. nih.gov

| Compound Class | Target | Mechanism of Action | Biological Outcome |

| N-acetamide indoles | PfATP4 acs.org | Inhibition of Na+-dependent ATPase activity acs.org | Disruption of Na+ homeostasis, parasite death nih.govnih.gov |

| Spiroindolones (PfATP4 inhibitors) | PfATP4 nih.gov | Inhibition of Na+ extrusion nih.gov | Increase in parasite's intracellular Na+ content nih.gov |

| Various PfATP4 inhibitors | PfATP4 nih.gov | Blockade of protein kinase G activation nih.gov | Inhibition of parasite egress from host red blood cells nih.gov |

Ligand Binding Studies to Specific Receptors (e.g., Adenosine (B11128) A1 Receptors)

Direct ligand binding studies of this compound to adenosine A1 receptors (A1AR) are not prominently featured in the reviewed literature. However, research on structurally related aminopyridine derivatives provides valuable insights into the potential for interaction with this receptor class. Adenosine receptors, particularly the A1 subtype, are G protein-coupled receptors that play a significant role in neuroprotection and are considered therapeutic targets for conditions like epilepsy. nih.gov

Studies on a series of amino-3,5-dicyanopyridines have demonstrated high affinity for rat A1AR. nih.gov These findings suggest that the aminopyridine scaffold is a viable pharmacophore for A1AR binding. The affinity of these compounds was influenced by substitutions on the pyridine ring, with certain aryl substitutions leading to high-affinity binding in the nanomolar range. nih.gov For example, the introduction of a nitrogen atom in a methylpyridine substituent appeared to positively influence A1AR affinity when compared to a methylbenzene substituent. nih.gov

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In such assays, a radiolabeled ligand with known high affinity for the receptor is used in competition with the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. ed.ac.uk

Modulation of Cellular Processes and Signaling Pathways

While direct studies on this compound's effect on specific cellular processes are limited, research on analogous compounds, such as 5-amino-1-methylquinolinium (B14899983) (5-amino-1MQ), a known inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), offers a potential framework for its cellular activities. nih.govamazing-meds.com NNMT is a cytosolic enzyme that plays a role in cellular metabolism and energy homeostasis. amazing-meds.com

Inhibition of NNMT by small molecules like 5-amino-1MQ has been shown to modulate several key cellular pathways:

Energy Metabolism: By inhibiting NNMT, these compounds can increase the levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular energy production. amazing-meds.comnih.gov This can lead to an increase in cellular energy expenditure and a shift towards fat oxidation over storage. nih.gov

SIRT1 Activation: The increase in NAD+ levels can activate sirtuin 1 (SIRT1), a protein that plays a crucial role in regulating metabolism, stress resistance, and cellular longevity. nih.gov

Anti-inflammatory Effects: Some NNMT inhibitors have demonstrated anti-inflammatory properties by reducing the production and release of pro-inflammatory molecules. genemedics.com

A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues, which are structurally similar to the compound of interest, showed inhibitory activity against tumor necrosis factor-alpha (TNF-α)- and interleukin-6 (IL-6)-induced adhesion of monocytes to colon epithelial cells, suggesting a role in modulating inflammatory signaling pathways. nih.gov

In Vitro Biological Evaluation Methodologies

The biological activities of compounds like this compound are typically characterized using a variety of in vitro assays. These methods provide crucial information on the compound's potency, selectivity, and mechanism of action at the cellular and molecular level.

Cell-based assays are fundamental for assessing the effect of a compound on living cells. Common assays include:

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov It is often used to determine the concentration range at which a compound may exert its biological effects without causing significant cell death. nih.gov

Reporter Gene Assays: These assays are used to study the regulation of gene expression. For instance, a split-luciferase complementation assay can be used to monitor protein-protein interactions, such as the recruitment of β-arrestin 2 to the adenosine A1 receptor upon agonist stimulation. frontiersin.org

Functional Assays: These assays measure a specific cellular response. An example is the measurement of intracellular cyclic AMP (cAMP) levels to determine the functional consequence of receptor activation, such as the inhibition of adenylyl cyclase by A1AR agonists. frontiersin.org Another example is the Systematic Intracellular Motif Binding Analysis (SIMBA), a yeast-based functional assay for measuring the binding of protein domains to peptide sequences. biorxiv.org

Enzymatic inhibition assays are crucial for identifying and characterizing compounds that act by inhibiting specific enzymes. The general principle involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitory compound.

Direct Enzyme Activity Measurement: For enzymes like PfATP4, activity can be assessed by measuring the amount of inorganic phosphate (B84403) (Pi) produced from ATP hydrolysis in the presence of the enzyme's substrate (e.g., Na+). The inhibitory effect of a compound is determined by the reduction in Pi production. nih.gov

Fluorometric Assays: These assays use a fluorogenic substrate that becomes fluorescent upon enzymatic modification. For example, a fluorometric assay can be used to measure the activity of SIRT-1, where the deacetylation of a peptide substrate by SIRT-1 leads to the release of a fluorophore. nih.gov

Radioligand Binding Assays: As mentioned in section 6.7, these assays are a form of competitive binding assay used to determine the affinity of a ligand for a receptor by measuring its ability to displace a known radiolabeled ligand. ed.ac.uk

Preclinical In-Vivo Pharmacological Evaluation Methodologies

The preclinical in vivo assessment of this compound, a compound identified within the broader class of aminopyridine derivatives, is primarily guided by its potential therapeutic applications in neurodegenerative disorders. While specific published in vivo studies for this exact molecule are not extensively available in public-domain scientific literature, the evaluation would follow established and rigorous methodologies used for compounds targeting conditions such as Alzheimer's disease and Parkinson's disease. These methodologies are designed to assess the compound's efficacy in animal models that replicate key aspects of human pathology.

The evaluation process typically involves the use of transgenic or toxin-induced animal models that develop progressive, age-dependent neuropathology and associated cognitive or motor deficits. The primary goal is to determine if the test compound can prevent, delay, or reverse these pathological features.

Transgenic Mouse Models of Tauopathy and Amyloidopathy:

Given that related aminopyridine derivatives are investigated for modulating pathways associated with neurofibrillary tangles (tauopathy) and amyloid plaques (amyloidopathy), transgenic mouse models are central to in vivo evaluation.

Models of Tauopathy: Mice engineered to overexpress mutant human tau protein, such as the P301S or P301L models, are commonly used. These animals develop hyperphosphorylated tau aggregates, neurofibrillary tangles, and subsequent neuronal loss and cognitive impairment, mimicking aspects of Alzheimer's disease and other tauopathies.

Models of Amyloid-Beta Pathology: Models like the 5XFAD or APP/PS1 transgenic mice are used to assess the impact on amyloid-beta (Aβ) plaque formation. These mice express multiple human genes with mutations linked to familial Alzheimer's disease, leading to the accumulation of Aβ plaques and related cognitive deficits.

Behavioral Assessments:

A critical component of the in vivo evaluation is a battery of behavioral tests to measure cognitive and motor functions. These tests are performed at baseline and at various time points throughout the study to assess the therapeutic potential of the compound.

Cognitive Function:

Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and key metrics include the time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial.

Y-Maze and Novel Object Recognition: These tests evaluate short-term and working memory based on the innate tendency of rodents to explore novel environments or objects.

Motor Function:

For compounds potentially targeting Parkinson's disease, motor function tests are crucial. These may include the rotarod test to assess motor coordination and balance, and the cylinder test to measure forelimb asymmetry and deficits.

Post-Mortem Tissue Analysis: